molecular formula C8H12N6 B13299746 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13299746
M. Wt: 192.22 g/mol
InChI Key: UJGVURONPOMEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the condensation of appropriate pyrazole and triazole precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-pyrazol-4-yl)-1H-1,2,4-triazole
  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole
  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Uniqueness

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and triazole rings provides a versatile scaffold for further functionalization and application in various fields .

Biological Activity

The compound 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5C_{10}H_{15}N_5, with a molecular weight of 191.23 g/mol. Its structure features a triazole ring fused with a pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis32
Salmonella typhimuriumNo activity

In a study evaluating the antimicrobial efficacy of related triazole compounds, it was found that modifications to the triazole ring significantly influenced activity against resistant strains of bacteria .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds in this class have been used extensively as antifungal agents. For instance:

Fungal Strain MIC μg/mL
Candida albicans12
Aspergillus niger16

These results suggest that the compound may possess similar antifungal properties as other known triazoles like fluconazole and itraconazole .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound was evaluated in vitro against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that:

  • Substituents on the triazole ring enhance antimicrobial activity.
  • The presence of electron-donating groups , such as methyl groups on the pyrazole moiety, improves potency against various pathogens.

This information is critical for designing new derivatives with improved biological profiles .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antibacterial Activity : A derivative similar to our compound was tested against multi-drug resistant strains of Staphylococcus aureus and showed superior efficacy compared to traditional antibiotics like vancomycin .
  • Clinical Trials for Antifungal Agents : A related compound underwent clinical trials for treating systemic fungal infections and demonstrated promising results in reducing fungal load in patients resistant to standard therapies .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-7(3-11-13(6)2)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

UJGVURONPOMEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.